(S)-2-(Aminomethyl)pentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

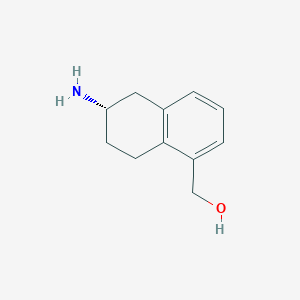

(S)-Acide 2-(aminométhyl)pentanoïque chlorhydrate est un dérivé d'acide aminé chiral. Il est couramment utilisé dans la synthèse de produits pharmaceutiques et comme brique élémentaire en chimie organique. Le composé est connu pour son rôle dans la préparation de diverses molécules biologiquement actives.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate implique généralement les étapes suivantes :

Matériau de départ : La synthèse commence par l'acide (S)-2-(aminométhyl)pentanoïque.

Formation de chlorhydrate : L'acide aminé libre est traité avec de l'acide chlorhydrique pour former le sel chlorhydrate. Cette réaction est généralement réalisée en solution aqueuse à température ambiante.

Méthodes de production industrielle : Dans les milieux industriels, la production de l'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :

Réacteurs discontinus ou à flux continu : Ces réacteurs sont utilisés pour contrôler précisément les conditions de réaction.

Purification : Le produit est purifié à l'aide de techniques de cristallisation ou de recristallisation afin d'obtenir la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : L'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Le groupe acide carboxylique peut être réduit pour former des dérivés d'alcool.

Substitution : Le groupe amino peut participer à des réactions de substitution pour former des amides ou d'autres dérivés.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle ou les anhydrides sont utilisés en présence d'une base comme la triéthylamine.

Principaux produits :

Produits d'oxydation : Dérivés oxo.

Produits de réduction : Dérivés d'alcool.

Produits de substitution : Amides et autres dérivés substitués.

4. Applications de la recherche scientifique

L'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique élémentaire chirale dans la synthèse de molécules organiques complexes.

Biologie : Le composé est utilisé dans l'étude des interactions enzyme-substrat et de la synthèse des protéines.

Médecine : Il sert de précurseur dans la synthèse de produits pharmaceutiques, y compris les médicaments pour les troubles neurologiques.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans divers processus chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate implique son interaction avec des cibles moléculaires spécifiques :

Cibles moléculaires : Le composé interagit avec les enzymes et les récepteurs dans les systèmes biologiques.

Voies impliquées : Il participe à des voies métaboliques liées à la synthèse et à la dégradation des acides aminés.

Composés similaires :

®-2-(Aminométhyl)pentanoic acid hydrochloride: L'énantiomère de l'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate.

(S)-2-(Aminométhyl)butanoic acid hydrochloride: Un composé similaire avec une chaîne carbonée plus courte.

(S)-2-(Aminométhyl)hexanoic acid hydrochloride: Un composé similaire avec une chaîne carbonée plus longue.

Unicité : L'acide (S)-2-(aminométhyl)pentanoïque chlorhydrate est unique en raison de sa configuration chirale spécifique, qui confère une activité biologique et une réactivité distinctes par rapport à son énantiomère et à d'autres composés homologues. Cette unicité le rend précieux dans la synthèse de produits pharmaceutiques chiraux et dans les études de stéréochimie.

Applications De Recherche Scientifique

(S)-2-(Aminomethyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of (S)-2-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.

Comparaison Avec Des Composés Similaires

®-2-(Aminomethyl)pentanoic acid hydrochloride: The enantiomer of (S)-2-(Aminomethyl)pentanoic acid hydrochloride.

(S)-2-(Aminomethyl)butanoic acid hydrochloride: A similar compound with a shorter carbon chain.

(S)-2-(Aminomethyl)hexanoic acid hydrochloride: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other homologous compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and in studies of stereochemistry.

Propriétés

Formule moléculaire |

C6H14ClNO2 |

|---|---|

Poids moléculaire |

167.63 g/mol |

Nom IUPAC |

(2S)-2-(aminomethyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Clé InChI |

WABJWXCTWGEDRA-JEDNCBNOSA-N |

SMILES isomérique |

CCC[C@@H](CN)C(=O)O.Cl |

SMILES canonique |

CCCC(CN)C(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)

![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)